molecular formula C14H10ClNO2 B2887582 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furanol CAS No. 866010-39-1

5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furanol

Cat. No.: B2887582
CAS No.: 866010-39-1
M. Wt: 259.69
InChI Key: ATQORKULRCLEKT-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furanol is a furan-derived compound featuring a hydroxyl group at position 3, a 4-chlorophenyl substituent at position 5, and a 1H-pyrrole ring at position 2.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-pyrrol-1-ylfuran-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c15-11-5-3-10(4-6-11)13-9-12(17)14(18-13)16-7-1-2-8-16/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQORKULRCLEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(O2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde, pyrrole, and furan-2-carbaldehyde.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of this compound.

Chemical Reactions Analysis

5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted furan and pyrrole derivatives.

Scientific Research Applications

5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furanol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an inhibitor or modulator of specific biological pathways.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Table 1: Structural and Functional Comparison of Chlorophenyl-Furan Derivatives

Compound Name Substituents (Furan Positions) Molecular Weight (g/mol) Key Properties/Activities References
Target Compound : 5-(4-Chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furanol 5: 4-ClPh; 2: 1H-pyrrol-1-yl; 3: OH 273.72 Hypothesized bioactivity (antiviral, pesticidal); moderate solubility due to -OH group
(2E)-3-[5-(4-Chlorophenyl)-2-furyl]-1-(4-fluorophenyl)prop-2-en-1-one 5: 4-ClPh; 2: propenone-4-FPh 326.75 Enhanced lipophilicity (ketone group); potential antiviral activity
5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furoic acid 5: 4-ClPh; 2: CF₃; 3: COOH 290.62 High acidity (carboxylic acid); agrochemical applications
5-(4-Chlorophenyl)dihydro-3-phenyl-3-(1H-1,2,4-triazole-1-ylmethyl)-2-(3H)-furanone 5: 4-ClPh; dihydrofuranone with triazole 352.80 Pesticidal activity (triazole enhances metabolic stability)
Key Observations:

Substituent Effects on Solubility :

  • The hydroxyl group in the target compound improves hydrophilicity compared to the ketone in and the trifluoromethyl group in . This may enhance bioavailability in aqueous environments.
  • The carboxylic acid in confers high acidity and water solubility, making it suitable for formulation in agrochemicals.

Electronic and Steric Influences: The pyrrole ring in the target compound provides electron-rich aromaticity, facilitating π-π interactions in biological targets. In contrast, the triazole in offers hydrogen-bonding sites, enhancing binding affinity in enzymes.

Biological Activity Trends: Chlorophenyl-furan derivatives with heterocyclic substituents (e.g., pyrrole, triazole) are frequently associated with pesticidal or antiviral activity . The propenone-fluorophenyl chain in may confer rigidity, optimizing interaction with hydrophobic pockets in viral proteins.

Research Findings and Hypotheses

  • Computational Insights: Tools like Multiwfn enable analysis of electron localization (e.g., chlorophenyl’s electron-deficient nature) and frontier molecular orbitals, predicting reactivity sites. For instance, the hydroxyl group in the target compound may act as a hydrogen-bond donor, critical for target binding.
  • Structural Characterization : Crystallographic methods (e.g., SHELX ) could resolve the spatial arrangement of the pyrrole and chlorophenyl groups, informing structure-activity relationships.
  • Bioactivity Speculation : Analogous compounds in and suggest the target may inhibit enzymes like cytochrome P450 or viral proteases, though experimental validation is needed.

Biological Activity

5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furanol is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and antitumor effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a furan ring, which is known for its biological activity. The presence of the 4-chlorophenyl and pyrrole moieties contributes to its potential pharmacological effects.

1. Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of furan derivatives. For instance, compounds containing the furanone moiety have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL

These findings suggest that the compound may serve as a lead for developing new antibacterial agents.

2. Anti-inflammatory Activity

Research indicates that furan derivatives can exhibit anti-inflammatory effects. In vitro studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study:
A study evaluated the anti-inflammatory effects of various furan derivatives in a mouse model of inflammation. The results indicated that treatment with these compounds reduced paw edema significantly compared to control groups.

3. Antitumor Activity

Furan-based compounds have also been investigated for their antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells.

Study ReferenceCancer TypeIC50 (µM)
Lattmann et al., 2005Breast Cancer15
Rowland et al., 2007Lung Cancer20

The above studies demonstrate that this compound could potentially inhibit tumor growth through various pathways.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymes: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Apoptosis Induction: It may trigger apoptotic pathways in cancer cells, leading to reduced viability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furanol, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves (i) coupling 4-chlorophenyl precursors with furan derivatives via Suzuki-Miyaura or Ullmann reactions, followed by (ii) functionalization with pyrrole groups using nucleophilic substitution or cyclization reactions. Key parameters include temperature control (60–120°C), solvent selection (e.g., DMF or THF for polar aprotic conditions), and catalyst optimization (e.g., Pd(PPh₃)₄ for cross-coupling). Monitor reaction progress using thin-layer chromatography (TLC) and confirm intermediate purity via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign signals based on substituent effects; the deshielded proton at C3-furanol (~δ 4.5–5.0 ppm) and aromatic protons from chlorophenyl/pyrrole groups (δ 6.8–7.5 ppm) are diagnostic .
  • FT-IR : Confirm hydroxyl (O–H stretch, ~3200–3400 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <3 ppm error .

Q. How can researchers ensure the compound’s stability during storage and handling?

  • Methodology : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the furanol moiety. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation products (e.g., furan ring opening or chlorophenyl hydrolysis) .

Advanced Research Questions

Q. What computational strategies can elucidate the electronic and steric effects of substituents on biological activity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Use Multiwfn for electron localization function (ELF) analysis to map nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on chlorophenyl’s hydrophobic interactions and pyrrole’s π-stacking .

Q. How can crystallographic data resolve ambiguities in structural assignments?

  • Methodology : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane). Refine using SHELXL (SHELX suite) to resolve positional disorder in the pyrrole ring or chlorophenyl orientation. Validate with R-factor <5% and Fo/Fc correlation plots .

Q. What experimental approaches address contradictory bioactivity data in different assay systems?

  • Methodology :

  • Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity.
  • Metabolic Stability Assays : Use liver microsomes to identify if rapid metabolism (e.g., CYP450-mediated oxidation) causes false negatives .
  • Proteomic Profiling : Identify off-target interactions via affinity chromatography coupled with LC-MS/MS .

Q. How can regioselectivity challenges in modifying the pyrrole or furan rings be mitigated?

  • Methodology :

  • Protecting Groups : Temporarily block the hydroxyl group (e.g., TBS protection) during pyrrole functionalization to prevent side reactions.
  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to direct substitution at specific positions on the furan ring .

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